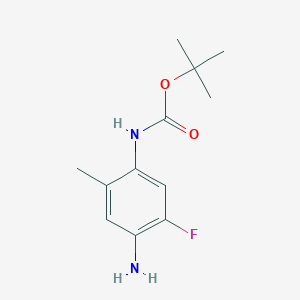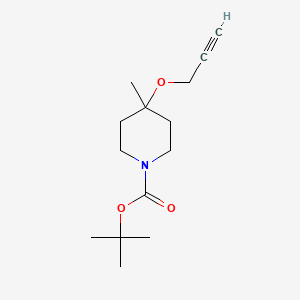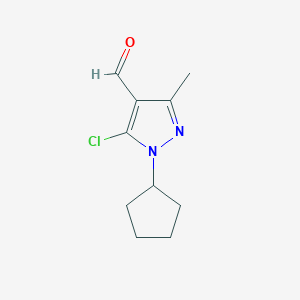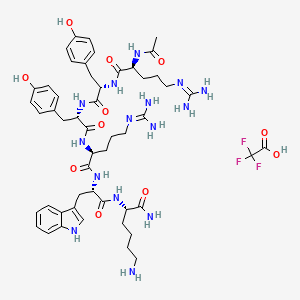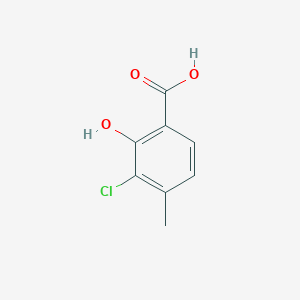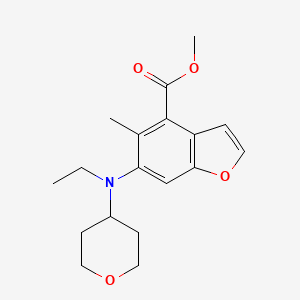
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached
Métodos De Preparación
The synthesis of Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-ylamine.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran core or the tetrahydropyran ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The tetrahydropyran group can enhance its binding affinity to these targets, while the benzofuran core can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar compounds include other benzofuran derivatives and tetrahydropyran-containing molecules. Compared to these, Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: A simpler molecule with a tetrahydropyran ring.
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: A more complex molecule with a spirotetrahydropyran structure.
Propiedades
Fórmula molecular |
C18H23NO4 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl 6-[ethyl(oxan-4-yl)amino]-5-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-4-19(13-5-8-22-9-6-13)15-11-16-14(7-10-23-16)17(12(15)2)18(20)21-3/h7,10-11,13H,4-6,8-9H2,1-3H3 |
Clave InChI |
WLZNWMYYTZXUBD-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCOCC1)C2=CC3=C(C=CO3)C(=C2C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
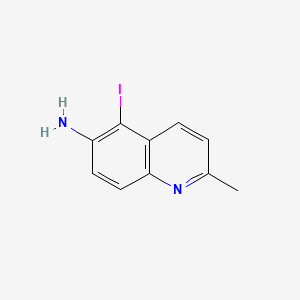
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
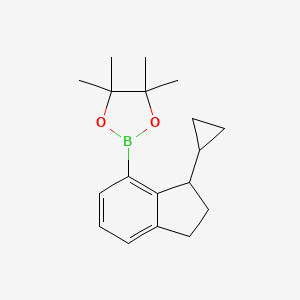
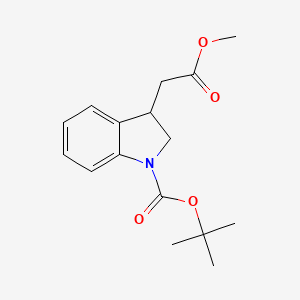

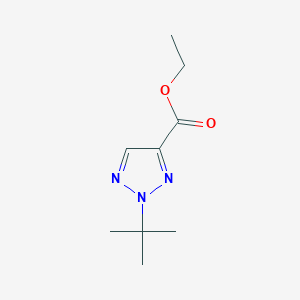

![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)
